molecular formula C19H17FN2O2S B2443884 Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 374104-61-7

Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2443884
CAS No.: 374104-61-7
M. Wt: 356.42
InChI Key: HSEOUNUAYVQFPT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-18(23)15-16(12-8-4-3-5-9-12)21-19(25)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEOUNUAYVQFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The compound is synthesized through a multicomponent Biginelli reaction involving ethyl acetoacetate, 2-fluorobenzaldehyde, and phenylthiourea. The reaction is catalyzed by trimethylsilane chloride (TMSCl), yielding the target compound with a melting point of 226–230 °C and a yield of approximately 66% after recrystallization from ethanol .

2.2 Antimicrobial Properties

Pyrimidine derivatives have been noted for their antimicrobial activities against various pathogens. Compounds containing the pyrimidine core have demonstrated effectiveness against bacteria such as E. coli and S. aureus. The presence of the fluorophenyl group may enhance this activity due to increased lipophilicity and interaction with microbial membranes.

2.3 Anticancer Activity

The biological evaluation of related compounds has shown promising anticancer activity. For instance, certain pyrimidine derivatives have exhibited cytotoxic effects against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The mechanism often involves apoptosis induction and cell cycle arrest.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example:

  • Cell Line A549 : IC50 value of approximately 40.54 μg/mL.
  • Cell Line Caco-2 : IC50 value around 29.77 μg/mL.

These results suggest that the compound may be a candidate for further development as an anticancer agent .

3.2 Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be influenced by its structural features:

  • The fluorophenyl group enhances lipophilicity.
  • The thioxo group contributes to potential interactions with biological targets.

Research indicates that modifications in substituents can lead to variations in biological potency, emphasizing the importance of SAR studies in drug design .

4. Conclusion

This compound represents a promising candidate for further research into its biological activities. Its synthesis is well-established, and preliminary data suggest potential applications in antiviral and anticancer therapies. Future studies should focus on detailed pharmacological evaluations and mechanism elucidation to fully understand its therapeutic potential.

Data Summary Table

Biological ActivityObservations/IC50 ValuesReferences
AntiviralPotential inhibition (IC50 < 0.65 µM)
AntimicrobialEffective against E. coli and S. aureus
AnticancerA549: IC50 = 40.54 μg/mL; Caco-2: IC50 = 29.77 μg/mL

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Research indicates that it acts as an inhibitor of ecto-5'-nucleotidase, an enzyme involved in nucleotide metabolism. This inhibition can disrupt cancer cell proliferation by altering the availability of nucleotides necessary for DNA synthesis .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Ecto-5'-nucleotidase InhibitionDisrupts nucleotide metabolism in cancer cells
AntiproliferativeInduces cell cycle arrest
Lipoxygenase InhibitionReduces inflammation and cancer progression

Lipoxygenase Inhibition

The compound also exhibits significant inhibition of lipoxygenase enzymes, which are implicated in the inflammatory response and cancer progression. Studies report inhibition rates between 59.37% to 81.19%, suggesting its utility as a therapeutic agent in managing inflammation-related diseases .

Case Studies

A notable study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant antiproliferative effects in vitro, indicating its potential as a lead compound for further development in cancer therapy. The compound's ability to induce cell cycle arrest was particularly emphasized, showcasing its mechanism in halting cancer cell growth .

Chemical Reactions Analysis

Thioxo Group Transformations

The 2-thioxo moiety participates in:

  • Nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form 2-alkylthio derivatives.

  • Oxidation to sulfone derivatives using H₂O₂/AcOH, enhancing electrophilicity for further modifications .

Ester Group Reactions

The ethyl ester undergoes:

  • Hydrolysis under alkaline conditions (NaOH/EtOH) to yield the carboxylic acid derivative, which is useful for salt formation.

  • Transesterification with methanol or other alcohols in the presence of acid catalysts .

Fluorophenyl Substituent Modifications

The 2-fluorophenyl group shows:

  • Electrophilic aromatic substitution at the para-position due to fluorine’s electron-withdrawing effect.

  • Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

Reaction Pathway

The Biginelli mechanism involves:

  • Knoevenagel condensation between aldehyde and β-ketoester.

  • Nucleophilic attack by thiourea on the intermediate iminium ion.

  • Cyclization to form the tetrahydropyrimidine ring .

Key intermediates identified via NMR and IR spectroscopy include:

  • Enolized β-ketoester

  • Thiourea-adduct

Biological Relevance in Drug Design

The compound interacts with ecto-5'-nucleotidase , a cancer therapy target, through:

  • Hydrogen bonding between the thioxo group and enzyme residues (e.g., Asn245).

  • Hydrophobic interactions via the fluorophenyl and phenyl rings .

ModificationBiological ActivitySource
Sulfone derivativeEnhanced enzyme inhibition
Carboxylic acid saltImproved solubility

Comparative Reaction Yields

Effect of Catalysts on Synthesis

CatalystTimeYield (%)Selectivity
TMSCl6 h66>95%
DIPEAc45 min94>98%
p-TSA7 h6890%

DIPEAc’s ionic liquid properties reduce side reactions, achieving superior yields compared to traditional acids .

Q & A

Q. What are the key synthetic routes for Ethyl 4-(2-fluorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 2-fluorobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Key parameters include:

  • Catalyst selection : HCl or Lewis acids (e.g., FeCl₃) enhance cyclization efficiency .
  • Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) improves reaction homogeneity and yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
  • Yield optimization : Stoichiometric ratios (1:1:1 for aldehyde/β-keto ester/thiourea) and extended reaction times (12–24 hours) minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 5.0–5.5 ppm (C4-H of tetrahydropyrimidine), and δ 7.0–8.0 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Peaks at ~165 ppm (C=O ester) and ~180 ppm (C=S) validate functional groups.
  • IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~1200 cm⁻¹ (C=S) confirm structural motifs .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₂₀H₁₆F₂N₂O₂S, m/z 388.42) .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s electronic structure and reactivity compared to other fluorophenyl derivatives?

The 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, altering:

  • Conformational flexibility : X-ray data show dihedral angles of ~120° between the fluorophenyl ring and the tetrahydropyrimidine core, reducing π-π stacking .
  • Reactivity : Fluorine’s inductive effect stabilizes the thioxo group (C=S), enhancing resistance to oxidation compared to non-fluorinated analogs .
  • Crystallographic packing : Disordered fluorine atoms in the lattice (observed in related difluorophenyl derivatives) create unique intermolecular interactions, such as C–H···F hydrogen bonds .

Q. What methodological approaches are employed in single-crystal X-ray diffraction to resolve structural ambiguities in tetrahydropyrimidine derivatives?

  • Crystal growth : Slow evaporation of ethanolic solutions yields diffraction-quality crystals .
  • Data collection : High-resolution synchrotron radiation or low-temperature (100 K) measurements minimize thermal motion artifacts .
  • Refinement : Disorder modeling (e.g., for fluorophenyl groups) and anisotropic displacement parameters refine bond angles (e.g., C–S bond length: 1.68 Å) .
  • Validation : R factors <0.05 and data-to-parameter ratios >15 ensure structural accuracy .

Q. How can researchers address discrepancies in reported crystallographic data for structurally similar tetrahydropyrimidine derivatives?

  • Cross-validation : Compare unit cell parameters (e.g., a = 11.30 Å, b = 13.96 Å, c = 24.35 Å for triclinic systems) and torsion angles (e.g., N1–C7–C8–C9 = −99.17°) with literature .
  • Computational modeling : Density Functional Theory (DFT) optimizations reconcile experimental bond lengths/angles with theoretical predictions .
  • Replication studies : Reproduce synthesis and crystallization conditions to confirm structural outliers (e.g., deviations in C–F bond angles due to solvent polarity) .

Q. Methodological Notes

  • Synthesis : Prioritize thiourea derivatives over urea to avoid competing oxo-thioxo tautomerism .
  • Crystallography : Use SADABS for absorption corrections in X-ray datasets to account for heavy atoms like sulfur .
  • Spectroscopy : Deuterated DMSO-d₆ resolves NH proton broadening in NMR spectra .

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